
Sodium 2-chloro-6-methylpyridine-3-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2-chloro-6-methylpyridine-3-sulfinate is an organosulfur compound that has garnered interest in various fields of scientific research due to its unique chemical properties. This compound is characterized by the presence of a sulfonate group attached to a pyridine ring, which is further substituted with a chlorine atom and a methyl group. The molecular formula of this compound is C6H6ClNO2SNa.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2-chloro-6-methylpyridine-3-sulfinate typically involves the sulfonation of 2-chloro-6-methylpyridine. One common method is the reaction of 2-chloro-6-methylpyridine with sulfur dioxide and a suitable oxidizing agent, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 2-chloro-6-methylpyridine-3-sulfinate undergoes various chemical reactions, including:
Oxidation: The sulfonate group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form sulfides or thiols.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfides or thiols.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Sodium 2-chloro-6-methylpyridine-3-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organosulfur compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of sodium 2-chloro-6-methylpyridine-3-sulfinate involves its interaction with various molecular targets. The sulfonate group can participate in hydrogen bonding and electrostatic interactions, while the pyridine ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium 2-chloro-6-methylpyridine-3-sulfonate
- Sodium 2-chloro-6-methylpyridine-3-thiolate
- Sodium 2-chloro-6-methylpyridine-3-sulfoxide
Uniqueness
Sodium 2-chloro-6-methylpyridine-3-sulfinate is unique due to the presence of the sulfonate group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of the chlorine and methyl substituents on the pyridine ring further enhances its chemical properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C6H5ClNNaO2S |
|---|---|
Poids moléculaire |
213.62 g/mol |
Nom IUPAC |
sodium;2-chloro-6-methylpyridine-3-sulfinate |
InChI |
InChI=1S/C6H6ClNO2S.Na/c1-4-2-3-5(11(9)10)6(7)8-4;/h2-3H,1H3,(H,9,10);/q;+1/p-1 |
Clé InChI |
XBWKSABKNPFKCB-UHFFFAOYSA-M |
SMILES canonique |
CC1=NC(=C(C=C1)S(=O)[O-])Cl.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


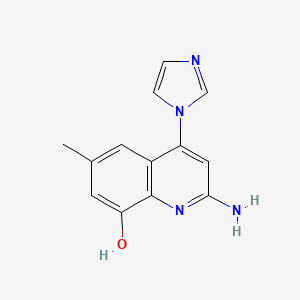
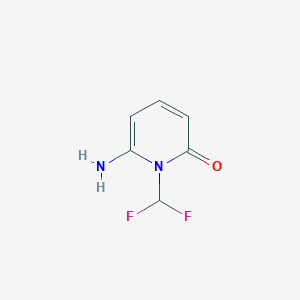
![1,4-Dihydroxy-2-[(2-methoxyphenyl)methyl]anthracene-9,10-dione](/img/structure/B13125626.png)
![2-Methyl-7-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13125635.png)
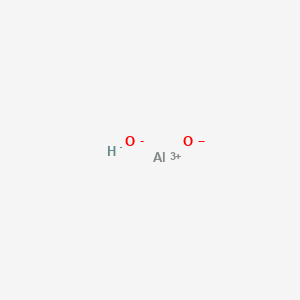
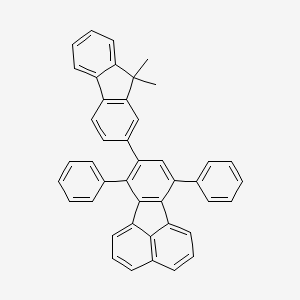

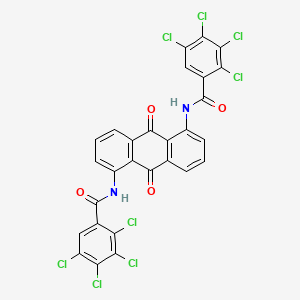
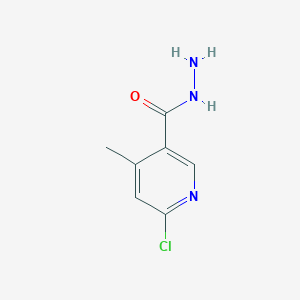
![1,3,5-tris[4-[2-(4-chlorophenyl)ethynyl]phenyl]benzene](/img/structure/B13125676.png)
![2'-[(9H-Fluoren-1-yl)carbamoyl][1,1'-biphenyl]-2-carboxylic acid](/img/structure/B13125681.png)

![1-[3-(Diphenylamino)prop-1-yn-1-yl]cyclohexan-1-ol](/img/structure/B13125691.png)

